3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride
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Overview
Description
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1499471-75-8 . It has a molecular weight of 212.74 . The IUPAC name for this compound is 2-isopropyl-3-methylbutane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.74 . The SMILES string, which represents the structure of the molecule, is CC©CCS(Cl)(=O)=O . The InChI key, which is a unique identifier for the molecule, is GAILVXKFYIPZBE-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
"3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" is utilized as a chemical intermediate in synthesizing novel sulfonate derivatives with potential antimicrobial and antifungal activities. In a study, sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial efficacy. Notably, a compound demonstrated high activity against Gram-positive and Gram-negative bacteria and fungi, underscoring the relevance of such intermediates in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Hydrolysis and Chlorination Studies
Research has also explored the chlorination of hydroxyalkanesulfinates in nonpolar mediums, leading to the synthesis of hydroxyalkanesulfonyl chlorides, including variants closely related to "this compound". These studies contribute to understanding the chemical behavior and synthesis routes of such sulfonyl chlorides under different conditions, offering insights into their broader applicability in chemical synthesis and modifications (King & Rathore, 1987).
Role in Synthesis of Polyhydroquinoline Derivatives
The compound has been implicated in catalyzing reactions for synthesizing polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. This indicates its potential utility in facilitating efficient and environmentally friendly synthetic routes for producing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).
Application in Ionic Liquid Reagents
The compound's derivatives are utilized in the selective oxidation of sulfides to sulfoxides, demonstrating its role in developing efficient reagents for chemical transformations. This application underscores the importance of "this compound" and its derivatives in fine-tuning reaction conditions and outcomes in organic synthesis (Manesh, Eshbala, Hemmati, & Veisi, 2015).
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group a strong electrophile. This allows it to react with nucleophiles, forming a covalent bond .
Biochemical Pathways
The compound’s reactivity suggests it could potentially modify proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .
Pharmacokinetics
As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its reactivity and the specific biochemical transformations it undergoes in the body .
Result of Action
Given its reactivity, it could potentially modify biomolecules, leading to changes in their function. These changes could have downstream effects on cellular processes and pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For example, the compound’s reactivity might be enhanced in a basic environment, which could increase the nucleophilicity of potential reaction partners .
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILVXKFYIPZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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